molecular formula C8H9NO4S B1349691 1-(Ethanesulfonyl)-4-nitrobenzene CAS No. 7205-81-4

1-(Ethanesulfonyl)-4-nitrobenzene

Cat. No.: B1349691
CAS No.: 7205-81-4
M. Wt: 215.23 g/mol
InChI Key: CWGQPJLXSDTODA-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-nitrobenzene is an organic compound characterized by the presence of an ethanesulfonyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethanesulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the sulfonation of 4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanesulfonyl group, leading to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(Ethanesulfonyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

Scientific Research Applications

1-(Ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Chemical Probes: It can be used as a chemical probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-nitrobenzene largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The ethanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions can affect molecular targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Methanesulfonyl)-4-nitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    1-(Ethanesulfonyl)-2-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.

    4-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of an ethanesulfonyl group.

Uniqueness

1-(Ethanesulfonyl)-4-nitrobenzene is unique due to the specific combination of the ethanesulfonyl and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-ethylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQPJLXSDTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368742
Record name 1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-81-4
Record name 1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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